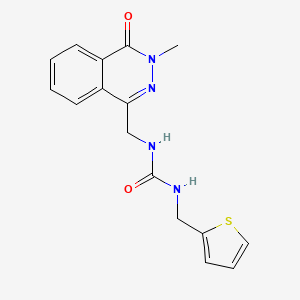

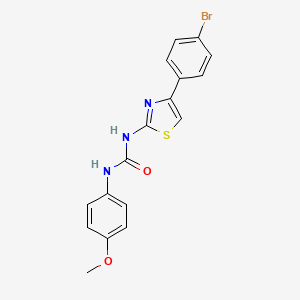

![molecular formula C19H25N5O2S B2508182 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-31-9](/img/structure/B2508182.png)

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. The core structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole moiety, which is a fused heterocyclic system that may contribute to the compound's potential pharmacological properties.

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the [1,2,4]triazolo[1,5-a]triazine derivatives, which share a similar triazole core, have been improved by incorporating piperazine derivatives, suggesting that a similar approach could be used for the synthesis of the compound . The synthesis of related compounds involves cyclization reactions, as seen in the one-step synthesis of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides, which may provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction, revealing strong hydrogen bonding and characteristic stacking motifs . These structural features are important as they can influence the binding affinity and selectivity of the compound towards biological targets, such as adenosine receptors. The presence of a piperazine ring in the compound suggests potential flexibility and the ability to adopt conformations that favor interactions with biological receptors .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related structures. For example, the piperidinium salts of related triazolo[1,5-a]pyridines can be neutralized to their corresponding free bases using hydrochloric acid . This suggests that the compound may also undergo protonation-deprotonation reactions, which could be relevant in the context of its biological activity or during its synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, the properties of similar compounds can offer some predictions. Compounds with the [1,2,4]triazolo[1,5-a]triazine core and piperazine derivatives have shown good oral bioavailability in rats, with some compounds achieving as high as 89% . This indicates that the compound may also possess favorable pharmacokinetic properties, which are crucial for its potential use as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Compounds related to the chemical structure have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have shown good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). This suggests that modifications to the core structure, as seen in the specified chemical, could be explored for developing new antimicrobial agents.

Anti-diabetic Drug Development

Another significant application is in the development of anti-diabetic drugs. Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as Dipeptidyl peptidase-4 (DPP-4) inhibitors, a key target in the treatment of type 2 diabetes. Some derivatives exhibited excellent antioxidant and insulinotropic activity, highlighting the therapeutic potential of such structures in diabetes management (Bindu et al., 2019).

Antagonist Activities for Neurological Disorders

The chemical framework is also pertinent in synthesizing compounds with potential neurological benefits. Derivatives have been investigated for their antagonist activities against specific receptors, indicating possible applications in treating conditions like Parkinson's disease and schizophrenia. For example, diamino derivatives of triazolo[1,5-a][1,3,5]triazine showed potent and selective adenosine A2a receptor antagonism, with oral activity in rodent models of Parkinson's disease, pointing to their utility in neurodegenerative disorder pharmacotherapy (Vu et al., 2004).

Eigenschaften

IUPAC Name |

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S/c1-13-3-5-15(6-4-13)16(23-9-7-22(8-10-23)11-12-25)17-18(26)24-19(27-17)20-14(2)21-24/h3-6,16,25-26H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZNGYVOPVDPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

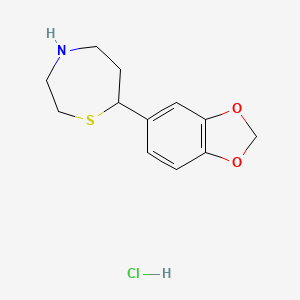

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2508108.png)

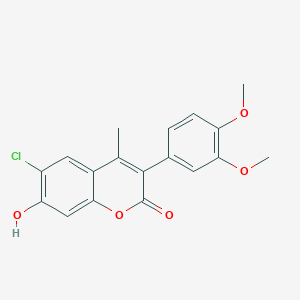

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)

![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2508118.png)

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2508121.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide](/img/structure/B2508122.png)